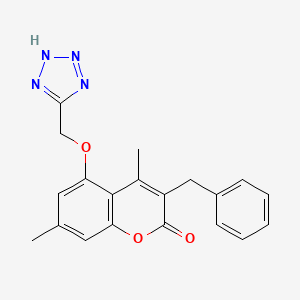![molecular formula C22H15BrN4O B11291128 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11291128.png)
3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. This compound features a unique structure that combines pyrazole, pyridine, and pyrimidine rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.
Construction of the Pyridine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone in the presence of a base to form the pyridine ring.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as urea or guanidine, under acidic or basic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure allows for the tuning of these properties through chemical modifications.
作用機序
3-(4-ブロモフェニル)-2-メチル-7-フェニルピラゾロ[1,5-a]ピリド[3,4-e]ピリミジン-6(7H)-オンの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的には、様々な生体経路に関与する酵素、受容体、または他のタンパク質が含まれます。この化合物の構造により、これらの標的に結合し、その活性を阻害または調節することができます。
6. 類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン: 同様の構造的特徴を持つ別の複素環式化合物。
ピリド[4,3-d]ピリミジン: ピリジン環とピリミジン環を共有しますが、環の配置が異なります。
ABT-702: 鎮痛作用と抗炎症作用を持つピリド[2,3-d]ピリミジン誘導体.
独自性
3-(4-ブロモフェニル)-2-メチル-7-フェニルピラゾロ[1,5-a]ピリド[3,4-e]ピリミジン-6(7H)-オンは、ピラゾール環、ピリジン環、およびピリミジン環の特定の組み合わせにより、ユニークです。このユニークな構造は、異なる化学的および生物学的特性をもたらし、様々な分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrido[4,3-d]pyrimidine: Shares the pyridine and pyrimidine rings but differs in the arrangement of the rings.
ABT-702: A pyrido[2,3-d]pyrimidine derivative with analgesic and anti-inflammatory properties.
Uniqueness
3-(4-Bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of pyrazole, pyridine, and pyrimidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C22H15BrN4O |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-4-methyl-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H15BrN4O/c1-14-20(15-7-9-16(23)10-8-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-5-3-2-4-6-17/h2-13H,1H3 |
InChIキー |
MCUHHKRROIOKRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11291054.png)
![N-(4-ethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B11291055.png)
![Methyl 4-({[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11291057.png)
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291060.png)
![2-{[4-(2-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11291064.png)
![9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11291065.png)

![methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11291078.png)
![(2E)-1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B11291087.png)
![6-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11291092.png)
![2-{4-[(2-Methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide](/img/structure/B11291106.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291108.png)
![2-[(2-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291112.png)
![{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone](/img/structure/B11291119.png)
